Tristearin

描述

Overview of Triacylglycerol Research Paradigms

Research into triacylglycerols spans diverse paradigms, reflecting their multifaceted roles. One significant area focuses on their biological synthesis and degradation, involving complex enzymatic machinery. For instance, cytoplasmic TAG hydrolysis, or lipolysis, is catalyzed by the sequential action of enzymes such as adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL), all interacting within dynamic protein networks. mdpi.com Studies also explore the accumulation of TAGs in various organisms, including plants and microorganisms, for potential applications in biofuels and industrial products. frontiersin.orgconicet.gov.ar In plants, engineering efforts aim to increase TAG accumulation in vegetative tissues, often following a "push-pull-protect" paradigm to divert carbon towards fatty acid synthesis, assemble lipids, and prevent their degradation. frontiersin.org Another research paradigm investigates the physical behavior of TAGs, particularly their crystallization and polymorphism, which are critical for the properties of fats and oils in food, cosmetic, and pharmaceutical applications. aocs.orgresearchgate.netcambridge.orgrsc.orgmdpi.com

Historical Context of Tristearin (B179404) in Lipid Science

The study of lipids has a rich history, with early investigations laying the groundwork for our current understanding of fats and oils. In the 19th century, significant progress was made in classifying and synthesizing these compounds. Michel Eugène Chevreul's work in 1823 provided a detailed classification of lipids. wikipedia.org The synthesis of triglycerides marked a key milestone. Théophile-Jules Pelouze synthesized the first synthetic triglyceride, tributyrin, in 1844. wikipedia.org Following this, Marcellin Berthelot successfully synthesized this compound and tripalmitin (B1682551). wikipedia.org Early studies on this compound also contributed to the understanding of triglyceride crystallization and polymorphism. Wilhelm Heintz observed that this compound had two melting points in 1851, and Patrick Duffy further contributed to the study of polymorphism in lipids in the 19th century. aocs.org The mystery of multiple melting points in triglycerides persisted for about 80 years until Thomas Malkin utilized X-ray diffraction to examine fat crystals, identifying multiple forms for this compound, including alpha, beta prime, and beta forms. aocs.org Although Malkin's work faced some controversy, the polymorphic nature of this compound has been extensively studied since, with even a fourth polymorph being reported more recently. aocs.org

Significance of this compound as a Model Triacylglycerol in Experimental Systems

This compound's well-defined structure and physical characteristics make it a valuable model compound in various experimental systems. As a homotriacylglycerol composed of three identical stearic acid chains, it provides a simplified system compared to the complex mixtures of hetero-triacylglycerols found in natural fats. rsc.org This simplicity allows researchers to isolate and study specific aspects of TAG behavior, such as crystallization kinetics, polymorphic transformations, and interactions with other molecules. researchgate.netcambridge.orgmdpi.com

This compound has been used to model the behavior of cuticular waxes in agricultural research, helping to evaluate the effectiveness of adjuvant systems designed to disrupt the cuticle barrier and enhance the penetration of agrochemicals. acs.org Its crystalline behavior, with well-characterized alpha and beta forms, makes it suitable for studying the impact of additives like emulsifiers on crystal properties using techniques such as differential scanning calorimetry (DSC) and X-ray diffraction. cambridge.orgmdpi.comacs.org

Furthermore, this compound serves as a lipid matrix in the development of solid lipid nanoparticles (SLNs) for drug delivery systems. acs.org Its biocompatibility and well-understood melting and crystallization properties are advantageous for formulating stable and effective drug carriers. acs.org Studies investigating drug release profiles from this compound-based nanoparticles provide insights into the potential of these systems for sustained drug delivery. acs.org

Research findings utilizing this compound as a model have contributed to a deeper understanding of TAG behavior. For example, studies on the thermal properties of this compound using adiabatic and differential scanning calorimetry have provided data on specific heat capacities and enthalpies of fusion for its different polymorphic forms. researchgate.net Investigations into binary mixtures involving this compound and other triglycerides, such as tripalmitin, have helped elucidate eutectic behavior and the factors influencing melting temperatures and crystalline order. acs.org

The consistent and predictable behavior of this compound in controlled experimental settings allows for the generation of reproducible data, which is essential for developing theoretical models and understanding the more complex behavior of natural fats and lipid systems.

Here is a summary of some experimental properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅₇H₁₁₀O₆ | nih.govalfa-chemistry.comnist.gov |

| Molecular Weight | 891.5 g/mol | nih.govalfa-chemistry.commfa.org |

| Physical Description | Colorless crystals or powder; Solid | nih.govmfa.orgchemicalbook.com |

| Odor | Odorless | nih.govmfa.orgchemicalbook.com |

| Taste | Tasteless | nih.govchemicalbook.com |

| Solubility (Water) | Insoluble / Practically insoluble | nih.govmfa.orgchemicalbook.com |

| Solubility (Other) | Soluble in alcohol, chloroform (B151607), carbon disulfide, hexane, hot propan-2-ol, benzene, hot ethanol | mfa.orgchemicalbook.com |

| Melting Point (α) | 55 °C | nih.gov |

| Melting Point (β') | 64.5 °C | nih.gov |

| Melting Point (β) | 73 °C / 71.6 °C | nih.govmfa.org |

| Density | 0.8559 at 90 °C/4 °C | nih.gov |

Note: Multiple melting points correspond to different polymorphic forms (α, β', β). aocs.orgresearchgate.netmdpi.comnih.gov

Further detailed research findings using this compound as a model include studies on its transesterification reactions, relevant to biodiesel production, where it is used as a model triglyceride to evaluate catalyst performance and optimize reaction parameters. rsc.org Investigations into the interaction of this compound with emulsifiers using techniques like powder X-ray diffraction have shown how these additives can slightly affect the lattice parameters of this compound crystals. cambridge.org

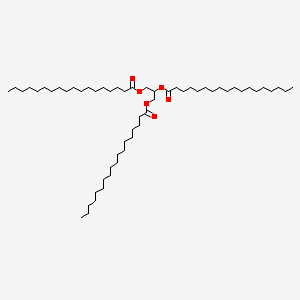

Structure

2D Structure

属性

IUPAC Name |

2,3-di(octadecanoyloxy)propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047503 | |

| Record name | Glyceryl tristearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

891.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tristearin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(18:0/18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8559 at 90 °C/4 °C | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.4X10-17 mm Hg at 25 °C /Estimated/ | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Colorless crystals or powder | |

CAS No. |

555-43-1, 68334-00-9 | |

| Record name | Tristearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tristearin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl tristearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tristearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cottonseed oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6OCJ2551R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA) | |

| Record name | TRISTEARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Advanced Synthesis and Derivatization Methodologies for Tristearin

Enzymatic Synthesis Approaches

Enzymatic methods, primarily utilizing lipases, have become prominent for the synthesis and modification of tristearin (B179404). Lipases are biocatalysts capable of catalyzing esterification, interesterification, and acidolysis reactions under controlled conditions, allowing for precise alterations to the fatty acid composition and positional distribution within the triacylglycerol molecule.

Lipase-Catalyzed Esterification and Interesterification of this compound

Lipase-catalyzed reactions, such as esterification and interesterification, are widely applied to modify the properties of fats and oils, including this compound. These processes enable the incorporation of specific fatty acids or the rearrangement of existing ones, leading to structured lipids with tailored characteristics. The ability of lipases to function under low water conditions with varying specificities makes them valuable tools for lipid modification. dss.go.th

Interesterification of this compound with other triglycerides, like triolein (B1671897), using lipases such as immobilized Candida antarctica lipase (B570770) (SP435 or Novozym® 435) has been studied to produce modified lipids. dss.go.th This process can result in the formation of various mixed-acid triglycerides. dss.go.th

Optimizing reaction parameters is crucial for maximizing the efficiency and yield of lipase-catalyzed this compound transformations. Key factors include enzyme load, substrate mole ratio, temperature, reaction time, and water content. dss.go.thdss.go.thresearchgate.net

Studies on the acidolysis of this compound with fatty acids like lauric and oleic acids, catalyzed by Lipozyme IM60, have investigated the effect of enzyme load. An optimal enzyme content of 5% (w/w total substrates) favored the incorporation of caprylic acid, while for oleic acid, incorporation did not significantly increase beyond 10% enzyme addition. dss.go.th Another study on acidolysis of fully hydrogenated soybean oil (FHSO) with caprylic acid using PyLip lipase found an optimum enzyme load of 15% w/w of substrates, achieving maximum reduction of this compound. nih.gov

Reaction temperature also plays a significant role. For the acidolysis of this compound with oleic acid catalyzed by Lipozyme IM60, a temperature of 45°C yielded high oleic acid incorporation (54.4%). dss.go.th Higher temperatures (55-60°C) were necessary for notable caprylic acid incorporation. dss.go.th Optimal temperatures for immobilized lipases generally fall within the range of 30 to 62°C. dss.go.th

The substrate mole ratio influences the level of fatty acid incorporation. In the acidolysis of this compound with oleic acid, increasing the mole ratio of fatty acid to triacylglycerol increased oleic acid incorporation. dss.go.th The highest caprylic acid incorporation was observed at a 1:6 mole ratio of this compound to fatty acid. dss.go.th

Data illustrating the effect of enzyme load on acidolysis of this compound with lauric and oleic acids shows that oleic acid incorporation was consistently higher than lauric acid across different enzyme concentrations. researchgate.net

| Enzyme Load (% w/w reactant) | Lauric Acid Incorporation (%) | Oleic Acid Incorporation (%) |

| 10 | ~10 | ~30 |

| 14 | ~12 | ~35 |

| 20 | ~15 | ~40 |

Note: Data approximated from graphical representation in source researchgate.net.

Lipases exhibit varying degrees of substrate specificity and positional selectivity, which are critical in determining the structure of the resulting modified triglycerides. Some lipases are 1,3-specific, primarily acting on the fatty acids at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, while others are non-specific. dss.go.thnih.govtandfonline.com

In the interesterification of triolein and this compound catalyzed by SP435 lipase, the enzyme showed non-specific behavior, producing a range of mixed-acid triglycerides including oleoyl-distearoyl triglycerides (OSS, SSO) and dioleoyl-stearoyl triglycerides (OOS, SOO). dss.go.th The production of SOS and OSO isomers was notably low (0.2 to 1.2%). dss.go.th

Conversely, a 1,3-specific lipase from Rhizomucor miehei (Lipozyme IM60) used in the acidolysis of this compound with caprylic or oleic acids resulted in the incorporation of these fatty acids primarily at the sn-1 and sn-3 positions. dss.go.th Positional analysis confirmed that the original stearic acid largely remained at the sn-2 position in the synthesized structured lipids. dss.go.th The inherent chirality of enzyme active sites allows them to distinguish between different substrates or even enantiotopic groups within a molecule, contributing to their specificity. youtube.comnih.gov

Water content is a critical parameter influencing lipase activity and the equilibrium of esterification and transesterification reactions. While a certain level of water is necessary for lipase activity, excessive water can favor hydrolysis over synthesis. dss.go.thdss.go.thresearchgate.net

Studies on the acidolysis of this compound with lauric and oleic acids catalyzed by Lipozyme IM60 demonstrated that water content influenced the incorporation level of the fatty acids differently. researchgate.net An optimal level of 4% water content (vol/wt based on reactant weight) was identified for the combined incorporation of lauric and oleic acids. researchgate.net Oleic acid incorporation decreased with the addition of more than 10% water (w/w total substrates) in the reaction mixture with this compound and oleic acid. dss.go.th In solvent-free systems, adding water at levels higher than a certain threshold (e.g., 0.65 wt% of substrates) resulted in similar product profiles. dss.go.th

The reusability and stability of immobilized lipases are important considerations for the economic viability of enzymatic synthesis processes. Immobilization can enhance enzyme stability and facilitate recovery and reuse. mdpi.commdpi.com

Lipozyme IM60 has shown good reusability in the acidolysis of this compound with lauric and oleic acids. dss.go.thresearchgate.net The enzyme retained high activity even after six uses when isolated by filtration, washed, and dried between reaction cycles. dss.go.th The mechanical stability of the immobilized enzyme support is also important, as shear stress from stirring can affect operational performance. mdpi.comresearchgate.net

In a study on the solvent-free enzymatic transesterification of peanut oil with caprylic acid catalyzed by IM60 lipase, the incorporation of caprylic acid gradually decreased with increased number of reuses. researchgate.net

Acidolysis Reactions Involving this compound

Acidolysis is a type of transesterification reaction where a fatty acid exchanges with a fatty acid moiety on a triglyceride. This reaction, catalyzed by lipases, is used to incorporate specific fatty acids into this compound, altering its properties. dss.go.thdss.go.thmdpi.com Acidolysis of this compound with fatty acids like lauric acid, oleic acid, or caprylic acid using lipases such as Lipozyme IM60 has been explored to produce structured lipids with modified melting profiles and functional properties. dss.go.thdss.go.thresearchgate.net These structured lipids have potential applications in food coatings and spreads. dss.go.thdss.go.th

The reaction parameters, including substrate mole ratio, temperature, enzyme load, and water content, significantly influence the outcome of acidolysis reactions involving this compound. dss.go.thdss.go.thresearchgate.net For instance, in the acidolysis of this compound with lauric and oleic acids, the incorporation levels of the fatty acids are dependent on these factors. dss.go.thresearchgate.net

Acidolysis reactions can be carried out in the presence of organic solvents like n-hexane, which can help solubilize substrates and influence reaction equilibrium. dss.go.thdss.go.thnih.gov However, solvent-free systems are also being investigated for their potential advantages. researchgate.netnih.govmdpi.com

Research findings often detail the incorporation levels of specific fatty acids into this compound under varying acidolysis conditions. For example, in the acidolysis of this compound with caprylic and oleic acids catalyzed by Rhizomucor miehei lipase, oleic acid incorporation was consistently higher than caprylic acid incorporation across different reaction parameters. dss.go.th

| Fatty Acid | Substrate Mole Ratio (this compound:FA) | Enzyme Load (% w/w substrates) | Water Content (% w/w substrates) | Temperature (°C) | Incubation Time (h) | Fatty Acid Incorporation (mol%) |

| Caprylic | 1:2 | 10 | Not specified | 60 | 72 | ~27.45 |

| Oleic | 1:2 | 10 | Not specified | 60 | 72 | ~48 |

| Caprylic | 1:6 | 5 | Not specified | Not specified | 12-24 | Highest observed |

| Oleic | Variable | >10 | >10 | Not specified | Not specified | Decreased |

Note: Data compiled and approximated from information in source dss.go.th. Specific conditions and resulting incorporation levels can vary.

The effectiveness of lipase-catalyzed acidolysis in modifying this compound has been demonstrated by the production of structured lipids with altered melting profiles and solid fat content, making them suitable for specific applications like spreads. dss.go.th

Chemical Interesterification and Randomization of this compound Blends

Chemical interesterification is a process that rearranges the fatty acid distribution within and between triglyceride molecules nih.gov. When applied to blends containing this compound, this process leads to a randomization of fatty acids across the glycerol backbone, altering the physical properties of the fat blend, such as melting point and crystallization behavior nih.govgerli.comresearchgate.net. This technique is widely used in the food industry to produce fats with desired textures and functionalities without resorting to hydrogenation, which can create undesirable trans fatty acids nih.govresearchgate.netoup.com.

The outcome of chemical interesterification is a near-statistical distribution of fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol molecule nih.govoup.com. This randomization results in a complex mixture of triglycerides, different from the original blend nih.gov. For example, interesterification of a blend of this compound (SSS) and triolein (OOO) can yield a variety of mixed-acid triglycerides like SOS, OSO, SSO, and OSS, in addition to the original SSS and OOO gerli.comdss.go.th.

Catalyst Systems for this compound Interesterification (e.g., Sodium Methoxide)

Alkaline catalysts are commonly employed in the chemical interesterification of triglyceride blends, including those containing this compound iastate.eduakjournals.com. Sodium methoxide (B1231860) (CH₃ONa) is a widely used and effective catalyst for this process oup.comakjournals.comwikipedia.org. It is a strong nucleophilic reagent that initiates the reaction by attacking the carbonyl carbon of a glycerol ester, leading to the rearrangement of fatty acid radicals iastate.edu.

Studies have demonstrated the efficacy of sodium methoxide in the interesterification of this compound blends. For instance, blends of olive oil and this compound have been successfully interesterified using sodium methoxide as a catalyst to produce fats with properties suitable for margarines researchgate.netoup.com. The concentration of sodium methoxide and the reaction conditions, such as temperature and time, are critical parameters influencing the extent of interesterification and the final glyceride composition researchgate.netoup.com. Typical conditions might involve heating the blend with a small percentage of sodium methoxide (e.g., 0.4-0.6% w/w) under vacuum oup.comakjournals.com.

Structural Randomization and Glyceride Composition Analysis

Chemical interesterification aims for a random distribution of fatty acids across the glycerol backbone nih.goviastate.edu. This randomization significantly alters the original triglyceride profile of the fat blend researchgate.net. The analysis of the glyceride composition after interesterification is crucial to understand the extent of randomization and the resulting physical properties of the modified fat.

Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the different triglyceride species formed after interesterification based on their molecular weight and polarity dss.go.thmassey.ac.nz. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of glycerides and fatty acids iastate.eduhaut.edu.cn. The change in the proportion of various triglycerides, such as the decrease in trisaturated (SSS) and triunsaturated (OOO) species and the increase in mixed-acid triglycerides (e.g., SOS, OSO), indicates the progress of randomization researchgate.netdss.go.th.

Research has shown that after chemical interesterification with sodium methoxide, the distribution of saturated fatty acids at the sn-2 position of monoglycerides (B3428702) in interesterified blends can approach the theoretical value expected for a truly random distribution oup.com. This confirms the effectiveness of the chemical interesterification process in achieving structural randomization.

The following table illustrates a reported example of triglyceride composition changes after chemical interesterification of an equimolar mixture of triolein and this compound using sodium methoxide:

| Triglyceride Species | Composition Before Interesterification (%) | Composition After Interesterification (%) dss.go.th |

| OOO | 50 | 13.7 |

| OSO | 0 | 12.6 |

| SOO and OOS | 0 | 24.4 |

| SOS | 0 | 12.7 |

| OSS and SSO | 0 | 24.2 |

| SSS | 50 | 12.8 |

This data demonstrates the significant rearrangement of fatty acids and the formation of a diverse mixture of triglycerides upon chemical interesterification.

Green Chemistry Approaches in this compound Derivatization

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes sigmaaldrich.comresearchgate.net. Applying these principles to this compound derivatization involves exploring environmentally friendly synthetic routes, minimizing waste, and utilizing safer reagents and solvents sigmaaldrich.com.

Solvent-Free and Supercritical Fluid-Based Methods

Traditional organic synthesis often relies on large volumes of solvents, which can be hazardous and generate significant waste. Solvent-free approaches in chemical synthesis and derivatization offer a promising green alternative rsc.orgresearchgate.net. These methods eliminate or significantly reduce the need for solvents, leading to simpler processes, reduced costs, and lower environmental impact rsc.orgresearchgate.net.

While specific examples of solvent-free this compound derivatization were not extensively detailed in the search results, the concept is being explored for the synthesis of other lipid-based compounds researchgate.netresearchgate.net. For instance, solvent-free enzymatic synthesis has been investigated for producing structured lipids from other oils and fatty acids researchgate.net. High-temperature solvent-free synthesis has also been reported for creating organogelators from starch-derived compounds and fatty acids rsc.org. These examples suggest the potential applicability of solvent-free conditions for certain this compound derivatization reactions, particularly those involving esterification or transesterification.

Supercritical fluid-based methods utilize substances, often carbon dioxide, in their supercritical state as a reaction medium sci-hub.se. Supercritical fluids possess properties of both liquids and gases, offering unique advantages as solvents, including tunable solvating power and high diffusivity sci-hub.se. These methods are considered greener alternatives to traditional solvent-based processes sci-hub.se. The enzymatic interesterification of triglycerides in supercritical carbon dioxide has been explored sci-hub.se. This indicates that supercritical fluid technology could potentially be applied to the enzymatic or even chemical derivatization of this compound, offering a solvent-reduced or solvent-free environment.

The development of green chemistry approaches, including solvent-free and supercritical fluid-based methods, for this compound derivatization aligns with the increasing demand for sustainable chemical processes in various industries.

Iii. Crystallization Behavior and Polymorphism of Tristearin

Polymorphic Forms of Tristearin (B179404) (α, β', β, and β1)

This compound crystallizes into several polymorphic forms, primarily α, β', and β, based on the packing of its hydrocarbon chains and subcell structures. nih.govmdpi.com The α form is the least stable, followed by the metastable β' form, and finally the stable β form. pharmaexcipients.com A more recently identified form, β1, is considered the most stable polymorph and exhibits a slightly higher melting point than the commonly reported β form. researchgate.netacs.orguni-sofia.bg

These polymorphic forms can be distinguished by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). researchgate.netnih.gov For example, DSC thermograms of this compound can show multiple events corresponding to the melting of different polymorphs and their transformations. nih.govnih.gov XRD patterns reveal distinct reflections related to the different crystal structures. nih.govresearchgate.net

Characterization of Crystal Structures (e.g., Triclinic Form)

The different polymorphic forms of this compound are characterized by distinct subcell structures. The α form has a hexagonal packing of alkyl chains, the β' form an orthorhombic packing, and the β form a triclinic packing. nih.gov The triclinic β form is characterized by specific reflections in wide-angle X-ray scattering (WAXS) patterns, such as strong reflections at 2θ values corresponding to d-spacings of approximately 4.58, 3.84, and 3.67 Å. nih.gov These values are related to the lateral packing of the alkyl chains. nih.gov

A new triclinic polymorph, β1, has been identified, which differs slightly in its short-spacing and long-spacing values compared to the well-known β form (sometimes referred to as β2 in contrast to β1). researchgate.netacs.org For instance, the β1 form shows short-spacing positions at 4.57 Å (weak), 3.84 Å (weak), and 3.68 Å (very strong), while the β2 form shows positions at 4.61 Å (very strong), 3.86 Å (medium), and 3.70 Å (medium). acs.org The long-spacing values, corresponding to the lamellar sizes, are approximately 44.91 Å for β1 and 45.21 Å for β2. acs.org

Table 1: Characteristics of this compound Polymorphs

| Polymorph | Subcell Structure | Stability | Melting Point (°C) | WAXS d-spacings (Å) (Relative Intensity) | Long-spacing (Å) |

| α | Hexagonal | Least Stable | ~54-55 wikipedia.orgnih.gov | ~4.13 (strong) nih.gov | ~50.27 nih.gov |

| β' | Orthorhombic | Metastable | ~61-65 wikipedia.orgresearchgate.netnih.gov | ~4.2, ~3.8, ~3.7, ~3.6 researchgate.net | |

| β (β2) | Triclinic | Stable | ~70-73.5 wikipedia.orgnih.govresearchgate.netnih.gov | ~4.61 (very strong), ~3.86 (medium), ~3.70 (medium) acs.org | ~45.21 acs.org |

| β1 | Triclinic | Most Stable | ~75.7 researchgate.netacs.org | ~4.57 (weak), ~3.84 (weak), ~3.68 (very strong) acs.org | ~44.91 acs.org |

Note: Melting point ranges can vary depending on the study and conditions.

Mechanisms of Polymorphic Transformation (α to β, α to β')

Polymorphic transformations in triglycerides like this compound typically occur from less stable forms to more stable ones. mdpi.com The transformation from the metastable α form to the stable β form (α → β) is a common transition observed during storage or heating. mdpi.comnih.gov This transformation can occur via a solid-state mechanism or through a melt-mediated process where the less stable form melts and then recrystallizes into a more stable form. nih.govuoguelph.ca

The presence of liquid additives can facilitate the α → β transformation by providing molecular mobility within the crystalline network. nih.govmdpi.com Studies have shown that certain liquid lipids can significantly accelerate this transition. mdpi.comresearchgate.net The transformation kinetic can vary from minutes to days depending on the specific additive. mdpi.comresearchgate.net

While the transition from α to β is well-documented, the involvement of the β' form in the transformation pathway can vary. Some studies suggest a direct α → β transformation, while others indicate the transient formation of the β' form as an intermediate. pharmaexcipients.comnih.gov The specific mechanism can be influenced by factors such as temperature and the presence of additives. nih.govnih.gov

Influence of Processing Conditions on Polymorph Formation

Processing conditions significantly influence the polymorphic form that crystallizes from molten this compound. researchgate.netannualreviews.orgnih.gov Techniques involving melting and cooling steps, such as spray congealing, often result in the initial crystallization of the metastable α form. mdpi.comresearchgate.netunits.it

Effect of Cooling Rate and Storage Temperature

The cooling rate during crystallization plays a crucial role in determining the initial polymorph. Rapid cooling rates generally favor the formation of less stable, kinetically favored forms like the α polymorph due to high supercooling and rapid nucleation rates. mdpi.comannualreviews.orgunits.it Slower cooling rates, on the other hand, can promote crystallization in more stable forms or allow for transformations to occur during the cooling process. annualreviews.orgresearchgate.net

Storage temperature also significantly impacts the rate of polymorphic transformations. Higher storage temperatures increase molecular mobility, accelerating the transition from the metastable α form to the stable β form. mdpi.comnih.govnih.gov Studies have shown that at higher temperatures (e.g., 40 °C), the transformation to the β form can be complete relatively quickly (e.g., within 24 hours), whereas at lower temperatures (e.g., room temperature), the α form can persist for much longer periods (e.g., months). mdpi.comnih.gov

Table 2: Influence of Cooling Rate and Storage Temperature on this compound Polymorphism

| Condition | Initial Polymorph Favored | Transformation Rate (α to β) |

| Fast Cooling Rate | α | Slower during cooling |

| Slow Cooling Rate | β' or β (depending on rate) | Faster during cooling |

| High Storage Temperature | α (initially, if rapidly cooled) | Accelerated |

| Low Storage Temperature | α (initially, if rapidly cooled) | Slowed |

Role of Melting Technologies (e.g., Spray Congealing)

Melting-based processing technologies, such as spray congealing, involve melting the lipid followed by atomization and rapid cooling. mdpi.comresearchgate.netunits.it This rapid cooling step typically leads to the crystallization of this compound in its metastable α form. mdpi.comresearchgate.netunits.it While the α form is initially obtained, subsequent storage can lead to its transformation into the more stable β form. mdpi.comresearchgate.net The presence of additives during melting and spray congealing can influence the resulting polymorphic form and the kinetics of subsequent transformations. mdpi.comresearchgate.net

Advanced Characterization of this compound Crystal Networks

Microstructural and Nanostructural Analysis of this compound Crystals

The microstructure and nanostructure of this compound crystals are critical to the properties of lipid-based systems. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and polarized light microscopy are employed for their analysis. acs.orgresearchgate.netresearchgate.netnih.govtandfonline.com

AFM has been utilized for the three-dimensional mapping of the nanoscale morphology of single this compound crystals, revealing topographical features not easily observed with other methods. acs.org Recrystallization from solvents like toluene (B28343) can produce well-ordered crystals with a regular lamellar thickness, reported around 5 nm. acs.org XRD analysis complements these findings, confirming the crystalline phase and changes in structure upon recrystallization. acs.orgresearchgate.net

SEM provides insights into the microscale morphology. Images of β₁ this compound single crystallites show large, clearly discernible platelet-shaped crystals with corner angles around 60°. researchgate.net A "layered" internal structure within these platelets is also observable, attributed to the molecular ordering and stacking of this compound into lamellae that form the larger crystal. researchgate.net Cryo-TEM studies on extracted nanocrystals of β polymorphic this compound have revealed internal strip distances ranging from 4 to 6 nm, aligning with SAXRD data showing a reflection at 4.5 nm. researchgate.net

Multiscale structural analyses, including small-angle X-ray scattering (SAXS), ultrasmall-angle X-ray scattering (USAXS), small-angle neutron scattering (SANS), and microcomputed tomography (μCT), highlight the importance of nanostructural to microstructural properties as indicators of material behavior, such as bloom susceptibility in fats. researchgate.net These properties can vary significantly even within the same polymorphic phase. researchgate.net

Crystal Growth Mechanisms and Morphologies

Crystal growth occurs after nucleation, involving the incorporation of growth units into crystal nuclei. nih.gov This process involves several steps: transfer of a TAG molecule to the crystal surface, incorporation into a kink site, and release of latent heat. nih.gov The crystallization process dictates the resulting polymorphic form, nanostructure, microstructure, and ultimately the physical properties of the lipid system. nih.gov

This compound can crystallize from solution or from the melt, with the morphology of the resulting crystals being influenced by the solvent and crystallization conditions. acs.orgcapes.gov.br For instance, crystals grown from chloroform (B151607) solutions tend to be regular, often appearing parallelogrammic or rhombic. capes.gov.br Recrystallization from acetone (B3395972) can yield the orthorhombic form, which is stable at lower temperatures, while rapid quenching of the melt can produce the hexagonal (α) phase. acs.org

The growth mechanism can be influenced by the concentration of high-melting-point TAGs in a system. In blends, the crystal growth pattern can shift from multi-dimensional to one-dimensional with increasing amounts of high-melting-point TAG, leading to different crystal shapes (spherical vs. rod/needle-like). nih.gov

Seeding techniques, using this compound seed crystals with different polymorphs, can influence the crystallization of other fats, promoting epitaxial growth where polymorphic matching occurs between the seeds and the fat being crystallized. acs.org The presence of ordered surfaces on single crystal seeds can guide the orientation of longer triacylglycerol fractions. acs.org

Secondary nucleation, often viewed as a form of crystal growth, involves the addition of seeds that increase the surface area for the incorporation of supersaturated material. uoguelph.ca This "templating effect" promotes crystallization into the seed's polymorphic form. uoguelph.ca this compound has been shown to accelerate the crystallization of other fats, such as cocoa butter, and can influence the stability of the polymorphic form. uoguelph.ca

The morphology of polymorphic forms can differ depending on how they are obtained, whether from α form recrystallization or from the isotropic melt. researchgate.net For example, spherulites, which are 3-D structures of oriented anisotropic lamellar crystallites, can appear during cooling from the melt. nih.gov The addition of minor components, such as monoacylglycerols (MAGs), can significantly alter the crystalline microstructure, affecting spherulite size, nucleation density, and birefringence, which may indicate changes in polymorphic form. tandfonline.com

Iv. Advanced Analytical Methodologies for Tristearin Research

Spectroscopic and Diffraction-Based Characterization

The investigation of tristearin's solid-state properties relies heavily on a combination of techniques that provide complementary information on its thermal behavior, crystal structure, and morphology.

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermal transitions of This compound (B179404), providing quantitative data on melting points and enthalpies of fusion for its different polymorphic forms. nih.gov this compound is known to exhibit at least three main polymorphs: α, β′, and β, each with distinct thermal properties. researchgate.net The α-form is the least stable with the lowest melting point, while the β-form is the most stable and has the highest melting point. researchgate.net

DSC analysis reveals the complex melting and recrystallization behavior of this compound. For instance, upon heating, the metastable α-form can melt, after which the material may recrystallize into the more stable β′ or β forms, which then melt at higher temperatures. researchgate.net The precise melting temperatures and enthalpies of fusion are critical indicators of the polymorphic form present in a sample. acs.orgresearchgate.net

Table 1: Thermal Properties of this compound Polymorphs Determined by DSC

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|

| α | ~54-55 | Data varies due to instability |

| β' | ~64 | Data varies |

| β₂ | ~72-73.8 | ~219.6 - 221.6 |

Note: The values presented are approximate and can vary based on experimental conditions such as heating/cooling rates and sample purity. Data compiled from multiple sources. researchgate.netresearchgate.netacs.orgacs.org

DSC is also instrumental in studying the crystallization kinetics of this compound. The rate of cooling from the melt has a significant impact on which polymorph is formed. uu.nl Rapid cooling tends to favor the formation of the metastable α-form, whereas very slow cooling allows for the crystallization of the stable β-form. uu.nl Isothermal crystallization experiments monitored by DSC can be used to study the transformation rates between polymorphs, such as the transition from the β′-phase to the β-phase over time. uu.nl Analysis of crystallization exotherms using models like the Avrami equation can provide insights into the nucleation and growth mechanisms. researchgate.net

X-ray diffraction (XRD) is an indispensable tool for the unambiguous identification of this compound's polymorphs and the detailed characterization of their crystal structures. mdpi.comamericanpharmaceuticalreview.com The technique is often applied in two regimes: Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS).

WAXS provides information about the short-range order, or the subcell packing of the fatty acid chains. Each polymorph of this compound has a characteristic WAXS pattern. The α-form exhibits a hexagonal subcell packing, the β′-form has an orthorhombic packing, and the β-form displays a triclinic subcell structure. researchgate.net These different packing arrangements give rise to distinct diffraction peaks at specific angles. For example, a recent study identified a new, highly stable triclinic polymorph, designated β₁, distinguishing it from the previously known β₂ form based on its unique WAXS pattern. acs.org The β₂ form shows a very strong reflection at 4.61 Å, whereas the β₁ form's strongest reflection is at 3.68 Å. acs.org

SAXS probes the long-range order, revealing information about the lamellar stacking of the triglyceride molecules. rsc.org This provides the "long-spacing" value, which corresponds to the thickness of the molecular layers within the crystal. researchgate.net The combination of SAXS and WAXS allows for a complete structural fingerprint of the this compound polymorph.

Table 2: X-ray Diffraction Spacings for this compound β Polymorphs

| Polymorph | Technique | Key Spacings (Å) | Lamellar Size (Long-spacing) (Å) |

|---|---|---|---|

| β₂ | WAXS | 4.61 (very strong) , 3.86 (medium), 3.70 (medium) | 45.21 |

Note: Data compiled from Ghazani and Marangoni (2023). acs.org

Hot Stage Microscopy (HSM) and Polarized Light Microscopy (PLM) offer direct visual observation of the crystallization and melting processes of this compound in real-time. nih.gov By mounting a sample on a temperature-controlled stage under a microscope, researchers can watch the formation, growth, and transformation of crystals as a function of temperature. nih.govnih.gov

PLM is particularly effective because crystalline structures, being anisotropic, are birefringent. canadiannaturephotographer.com This means they appear bright against a dark background when viewed between crossed polarizers, whereas the isotropic melt remains dark. nih.govcanadiannaturephotographer.com This contrast allows for clear visualization of crystal morphology. Upon cooling from the melt, this compound often crystallizes in the form of spherulites, which are spherical superstructures composed of radiating crystalline lamellae. nih.gov HSM and PLM can be used to observe the appearance of these spherulites and monitor their growth. nih.govresearchgate.net Studies have shown that the α-form of this compound crystallizes into well-defined spherulitic structures with diameters ranging from 15 to 40 µm. researchgate.net The technique is also invaluable for observing solvent-mediated polymorphic transformations, where one crystal form dissolves and a more stable form crystallizes from the melt. acs.org

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. nih.govbibliotekanauki.pl In this compound research, SEM is used to characterize the morphology of microparticles and crystals. nih.gov The shape and surface texture of this compound particles are highly dependent on the polymorphic form. For example, microparticles produced by spray-congealing crystallize in the metastable α-form and exhibit a spherical shape with a smooth surface. nih.gov Upon storage and transformation to the more stable β-polymorph, the surface develops flake-like structures. nih.gov SEM analysis of individual this compound single crystals has revealed well-defined, platelet-shaped morphologies with a layered internal structure, which corresponds to the lamellar stacking of the molecules. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying functional groups and probing the molecular environment within a sample. nih.gov In the context of this compound, FTIR can detect vibrations of specific chemical bonds, such as the carbonyl (C=O) stretch of the ester groups and the various stretching and bending vibrations of the methylene (B1212753) (CH₂) groups in the fatty acid chains. researchgate.net The positions and shapes of these vibrational bands are sensitive to the conformational order and intermolecular interactions, which differ between the polymorphic forms. While FTIR is a valuable tool for characterizing pure this compound, its application extends to composite systems where this compound is mixed with other components, such as polymers or active pharmaceutical ingredients. nih.gov By analyzing the FTIR spectra of these composites, it is possible to investigate the molecular-level interactions between this compound and the other components, providing insights into the compatibility and structure of the composite material. nih.gov

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and conformational order of materials. nih.gov It has proven to be particularly effective for the in situ analysis of the kinetics of polymorphic transformations in this compound. acs.org The Raman spectrum of this compound features several key regions that are sensitive to its crystalline form, including the ester carbonyl (C=O) stretching region (1700–1800 cm⁻¹), the C-H stretching regions (2700–3000 cm⁻¹ and 1350–1500 cm⁻¹), and the C-C stretching region (1000–1200 cm⁻¹). researchgate.net

The ester carbonyl stretching region is especially useful for polymorphic discrimination due to significant differences in the number of peaks, their frequencies, and their widths for the α, β′, and β forms. nih.gov By monitoring changes in these spectral regions over time under isothermal conditions, researchers can track the transformation from a metastable form (e.g., α) to the stable β-form. acs.org This allows for a detailed kinetic analysis, revealing onset times and transformation rates. acs.org Recent studies have shown that low-frequency Raman spectroscopy (10–150 cm⁻¹) is particularly sensitive to these structural changes, offering superior performance for kinetic analysis compared to the more commonly used mid- and high-frequency regions. acs.org

Advanced Imaging and Microscopy Techniques

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional surface topography imaging at sub-nanometer resolution. nih.gov The technique operates by scanning a sharp probe, attached to a flexible cantilever, across a sample's surface. jeremyjordan.me Forces between the probe and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. jeremyjordan.me A feedback loop maintains a constant interaction force, and the adjustments made to the scanner's height are used to generate a detailed topographical map of the surface. jeremyjordan.me Unlike electron microscopy, AFM allows for the investigation of samples in various environments, including liquids, and does not typically require extensive sample preparation like staining or drying, which could alter the sample's structure. nih.gov

In the study of this compound, AFM has been employed to perform three-dimensional mapping of the nanoscale morphology of its single crystals. acs.org This methodology offers a significant advantage over traditional techniques such as electron microscopy, as it circumvents issues like the melting of triglyceride crystals under the electron beam. acs.org Research utilizing AFM has provided new physical insights into the topographical features of this compound crystals that are not discernible with other methods. acs.org

The high resolution of AFM enables the direct measurement of these nanoscale features. The technique has been used to quantitatively characterize the structural changes in this compound's surface topography following recrystallization, providing precise measurements of its lamellar structures. acs.org

Table 1: AFM Topographical Data for this compound Crystals

This table presents research findings on the surface topography of this compound crystals as characterized by Atomic Force Microscopy, highlighting the impact of solvent recrystallization.

| Parameter | Before Recrystallization | After Recrystallization (Toluene) | Source |

| Crystal Structure | Bulky lamellar structure | Thin, well-ordered structure | acs.org |

| Lamellar Thickness | Not specified | 5 nm | acs.org |

| Crystalline Phase | β-form | Maintained as β-form | acs.org |

V. Biological and Biochemical Roles of Tristearin

Tristearin (B179404) in Lipid Metabolism and Transport

This compound, like other triglycerides, is a crucial form of energy storage in animals and is involved in lipid metabolism and transport. brainly.com When energy is required, triglycerides can be broken down to release fatty acids, which are then utilized for energy production by various tissues. brainly.com

Digestion and Absorption of this compound

The digestion and absorption of triglycerides, including this compound, is a complex process that begins in the stomach and is completed in the small intestine. Dietary triglycerides are hydrolyzed by lipases into free fatty acids and monoacylglycerols, which are then absorbed by intestinal enterocytes. researchgate.netbritannica.com These products are subsequently re-synthesized into triglycerides within the intestinal cells and packaged into lipoproteins, specifically chylomicrons, for transport into the lymphatic system and then the bloodstream. britannica.compocketdentistry.com

However, the digestion and absorption of this compound, particularly the stearic acid component, can be less efficient compared to triglycerides containing unsaturated fatty acids. nih.govnih.gov Studies in rats, dogs, and humans have indicated that the digestive tracts have a low capacity for emulsifying and digesting stearic acid from this compound without artificial aids like solubilization in low-melting-point oils or emulsification. nih.govcambridge.org The microcrystallinity of this compound and reduced digestibility of tri-, di-, and monostearoylglycerols appear to be significant factors in its lower absorption. nih.govcambridge.org For instance, the apparent digestibility of this compound in humans has been reported to be considerably lower (0.15 g/g) compared to other fats like cocoa butter (0.89-0.95 g/g). nih.govcambridge.org

Effects on Lipoprotein Metabolism

Dietary fats, including those containing stearic acid like this compound, can influence plasma lipoprotein concentrations. Studies in hamsters have investigated the effects of diets enriched in different saturated fatty acids, including stearic acid (from this compound), on lipoprotein metabolism. cambridge.orgcambridge.orgnih.gov

Research indicates that this compound-containing diets, in contrast to diets rich in myristic or palmitic acid, did not increase the cholesterol content of major plasma lipoprotein fractions in hamsters on a low-cholesterol diet. cambridge.orgnih.gov In studies with varying levels of dietary cholesterol, this compound-fed animals tended to have lower VLDL-triacylglycerol levels compared to groups fed other saturated fats, despite consuming significantly more cholesterol. cambridge.org Furthermore, increased cholesterol in high-density lipoproteins (HDL) was observed with this compound in rats, similar to triolein (B1671897). nih.gov

These findings suggest that the impact of this compound on lipoprotein metabolism may differ from that of other saturated fatty acids, potentially due to differences in absorption and subsequent metabolic processing. cambridge.orgcambridge.orgnih.govnih.gov

This compound as a Metabolite in Organisms (e.g., Plants, Yeast, C. elegans)

This compound is found as a metabolite in various organisms, including plants, yeast, and Caenorhabditis elegans. nih.govchemicalbook.com For example, it has been reported in Sciadopitys verticillata and Lysiphlebia japonica. nih.gov In Saccharomyces cerevisiae (yeast), TG(18:0/18:0/18:0), which is this compound, is identified as a metabolite. nih.gov C. elegans also lists tristearoylglycerol as a metabolite. nih.govchemicalbook.com

While the specific roles of this compound as a metabolite can vary between organisms, its presence highlights its involvement in the lipid metabolic pathways within these diverse life forms. Research in organisms like C. elegans and yeast often focuses on broader lipid metabolism and energy storage, where triglycerides like this compound play a central role. brainly.comnih.govnottingham.ac.uk Studies on metabolic network rewiring in C. elegans, for instance, demonstrate the organism's metabolic plasticity in utilizing different pathways based on nutrient availability, which would involve the processing of lipids like this compound. nih.govelifesciences.org

Enzymatic Interactions and Hydrolysis of this compound

The breakdown of this compound in biological systems is primarily mediated by enzymes, specifically lipases, through hydrolysis. pocketdentistry.comnih.gov Enzymatic reactions involving this compound are also explored in industrial and research settings for modifying fats and oils. researchgate.netnih.govdss.go.th

Lipase-Mediated Hydrolysis Mechanisms

Lipases are key enzymes responsible for the hydrolysis of triglycerides. pocketdentistry.com This process involves the cleavage of ester bonds linking fatty acids to the glycerol (B35011) backbone. britannica.com In digestion, pancreatic lipase (B570770) is the primary enzyme in the small intestine that hydrolyzes triglycerides into 2-monoglycerides and free fatty acids. researchgate.net Lipase-catalyzed hydrolysis of this compound yields stearic acid and glycerol or partial glycerides (mono- and diglycerides of stearic acid). pocketdentistry.comsigmaaldrich.com

Studies on lipase-mediated reactions with this compound often involve specific lipases, such as those from Rhizomucor miehei or Candida antarctica. researchgate.netnih.govdss.go.th These lipases can exhibit positional specificity, preferentially hydrolyzing fatty acids at the sn-1 and sn-3 positions of the glycerol molecule. researchgate.netdss.go.th For example, Rhizomucor miehei lipase has shown 1,3-specificity in acidolysis reactions involving this compound. dss.go.th The efficiency of this compound hydrolysis can be influenced by its physical state (e.g., microcrystallinity) and the presence of emulsifying agents, as discussed in the context of digestion and absorption. nih.govcambridge.org

Enzyme-Substrate Binding Studies with this compound

Enzyme-substrate binding is a fundamental aspect of enzyme activity, where the substrate molecule interacts with the enzyme's active site. studymind.co.ukinflibnet.ac.in While general principles of enzyme-substrate binding, such as the lock-and-key and induced-fit models, apply to lipases and their triglyceride substrates, specific detailed studies focusing solely on this compound as the substrate in binding kinetics are less commonly highlighted in broad overviews. studymind.co.ukinflibnet.ac.in

However, research into lipase-catalyzed reactions with this compound, such as acidolysis or hydrolysis, implicitly involves enzyme-substrate interactions. researchgate.netnih.govdss.go.thdss.go.th Kinetic studies of these reactions, for example, modeling using Michaelis-Menten kinetics, provide insights into the interaction between the lipase and this compound. dss.go.thbgc.ac.in Factors like substrate concentration, enzyme load, and temperature influence the reaction rate, reflecting the dynamics of enzyme-substrate binding and catalysis. researchgate.netdss.go.th The positional specificity of lipases in acting on this compound also demonstrates specific binding orientations at the active site. researchgate.netdss.go.th Although direct, detailed studies solely focused on the molecular-level binding of this compound to the active site of various lipases were not extensively found, the enzymatic reactions themselves serve as evidence of this crucial interaction.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11146 |

| Glycerol | 753 |

| Stearic acid | 5281 |

| Triolein | 5362850 |

| Myristic acid | 11005 |

| Palmitic acid | 985 |

| Lauric acid | 389 |

| Oleic acid | 445639 |

| gamma-Linolenic acid | 5280450 |

| Eicosapentaenoic acid | 446288 |

| Docosahexaenoic acid | 446284 |

| Linoleic acid | 5280447 |

| alpha-Linolenic acid | 10483 |

| Conjugated linoleic acid | 5280374 |

| Caprylic acid | 370 |

Data Table: Apparent Digestibility of Different Fats in Humans

| Fat Source | Apparent Digestibility (g/g) | Citation |

| Cocoa butter | 0.89 – 0.95 | nih.govcambridge.org |

| Salatrim 23CA | 0.33 | nih.govcambridge.org |

| This compound | 0.15 | nih.govcambridge.org |

Note: This table presents data on apparent digestibility as reported in the cited sources.

This compound in Lipidomics Research

Lipidomics, a subdiscipline of metabolomics, involves the comprehensive study of lipids within a biological system diva-portal.orgresearchgate.net. This compound, as a triacylglycerol (TAG), is a key component of neutral lipids and plays significant roles in energy storage, cellular growth, metabolism, and function researchgate.net. The analysis of triglycerides, including this compound, is crucial in lipidomics due to their association with various diseases such as atherosclerosis, diabetes, obesity, and stroke researchgate.net.

Analyzing individual triglyceride molecular species, like this compound, presents challenges due to the complexity of their aliphatic moieties and their positions on the glycerol backbone researchgate.net. However, advancements in analytical techniques, particularly mass spectrometry (MS)-based methods coupled with chromatography, have significantly improved the ability to identify and quantify these lipids diva-portal.orgresearchgate.net.

Targeted Quantitative Lipidomics of Triacylglycerols

Targeted quantitative lipidomics focuses on identifying and quantifying specific lipid species using methods like liquid chromatography-mass spectrometry (LC-MS) researchgate.netmetabolomicscentre.canih.gov. This approach allows for the precise measurement of the composition and content of triglyceride molecular species in biological samples researchgate.net.

Methods for quantitative analysis of triglycerides often utilize electrospray ionization mass spectrometry (ESI/MS) in positive ion mode researchgate.netnih.gov. Techniques like neutral-loss scanning for individual fatty acids, in conjunction with the rapid loss of phosphocholine (B91661) from choline (B1196258) glycerophospholipids, can deconvolute overlapping peaks in ESI mass spectra, providing a detailed molecular species fingerprint of individual TAGs directly from biological extracts researchgate.netnih.gov. This method has demonstrated the ability to detect as little as 0.1 pmol of each TAG molecular species and exhibits linearity over a 1000-fold dynamic range researchgate.netnih.gov. The sensitivity of individual TAG species to ESI/MS/MS analysis is correlated with the unsaturation index and inversely correlated with the total aliphatic chain length researchgate.netnih.gov. Algorithms have been developed to identify sensitivity factors, enabling rapid quantitation and molecular species fingerprinting of TAGs directly from biological extracts researchgate.netnih.gov.

Quantitative analysis of triglycerides can be performed directly from lipid extracts of biological samples using electrospray ionization tandem mass spectrometry (ESI/MS/MS) researchgate.netnih.gov. This method allows for the analysis of triglyceride molecular species directly from chloroform (B151607) extracts researchgate.netnih.gov.

Studies have applied targeted quantitative lipidomics to investigate changes in triglyceride profiles in various biological contexts. For instance, targeted lipidomics using LC-MS/MS has been used to characterize serum lipid metabolism and identify potential biomarkers for liver cirrhosis nih.gov. This research found significant disruptions in lipid metabolic profiles in patients with compensated and decompensated cirrhosis, including alterations in triglyceride abundance nih.gov. Another study utilized integrated quantitative targeted lipidomics and proteomics to reveal unique fingerprints of multiple metabolic conditions, including hypertriglyceridemia, by characterizing individual lipid species and proteins in serum samples mdpi.com.

This compound itself can be used as an external standard for the quantification of triacylglycerols and diacylglycerols in lipidomic analysis using techniques like LC-MS frontiersin.org.

Stable Isotope Labeling for this compound in Lipidomics

Stable isotope labeling is a valuable technique in lipidomics for tracing lipid metabolism and quantifying lipid species nih.govbioscientifica.comckisotopes.com. By using stable isotopes of elements like carbon (¹³C) or hydrogen (²H), researchers can label fatty acids or glycerol backbones, which are then incorporated into triglycerides like this compound within biological systems nih.govckisotopes.com. These labeled lipids can be tracked and quantified using mass spectrometry.

Stable isotope-labeled fatty acids and lipids, including this compound labeled with deuterium (B1214612) (tristearoyl-D105), are commercially available for lipidomics research chemie-brunschwig.chotsuka.co.jpeurisotop.comisotope.com. These labeled standards can be used for flux determination and relative or absolute quantification of fatty acids and lipids in biological samples isotope.com.

The use of stable isotope-labeled tracers allows for the quantitative evaluation of major pathways of fatty acid and triglyceride metabolism in vivo nih.govbioscientifica.com. For example, labeled fatty acids or glycerol can be administered to track their incorporation into very low-density lipoprotein (VLDL) triglycerides secreted by the liver nih.govbioscientifica.com. Monitoring the enrichment of the label in VLDL over time provides information about triglyceride secretion rates nih.govbioscientifica.com. Stable isotope tracing can also be used to estimate the contribution of systemic plasma free fatty acids and non-systemic fatty acids to total VLDL-triglyceride production nih.gov.

In studies investigating intramuscular fatty acid metabolism, stable isotopic tracers like [U-¹³C]palmitate and [1-¹³C]oleate have been used to determine the fractional synthesis rates of intramuscular triglycerides physiology.org. These studies showed that plasma free fatty acids contribute to intramuscular triglycerides physiology.org.

Stable isotope-labeled fatty acids can be used as substrates to study lipid metabolism in vivo in animal models ckisotopes.com. For instance, [¹³C] or [D] oleic acid can be administered and their incorporation into triglycerides and other lipids can be traced and quantified using mass spectrometry ckisotopes.com. This tracer methodology can be more sensitive in detecting changes in new triglyceride synthesis compared to methods based on measuring changes in total triglycerides ckisotopes.com.

Spatial Distribution Analysis of this compound in Biological Samples

Analyzing the spatial distribution of lipids like triglycerides within biological samples provides crucial insights into their localization and potential functions in specific tissues or cellular compartments plos.orgkarger.comnih.govresearchgate.netnih.govnih.govfrontiersin.org. Imaging mass spectrometry (IMS) is a powerful technique used for this purpose, allowing for the simultaneous detection and spatial mapping of various biomolecules, including lipids, within tissue sections plos.orgkarger.comnih.govnih.govprotocols.io.

Matrix-assisted laser desorption ionization (MALDI-IMS) is a recognized method for IMS applications due to its broad molecular coverage nih.gov. However, imaging neutral lipids such as triglycerides from tissue using MALDI can be challenging due to ion suppression by phospholipids (B1166683) nih.gov. To overcome this limitation, techniques like laser desorption ionization (LDI) from silicon nanopost arrays (NAPA) have been developed, which offer enhanced ionization efficiency for triglycerides from biological tissues compared to MALDI nih.gov. NAPA-based MSI has shown significantly increased signal intensities for triglycerides in tissues like mouse lung and human skin nih.gov.

Another ambient ionization technique used for imaging triglycerides in tissues is nanospray desorption electrospray ionization (nano-DESI) mass spectrometry researchgate.net. Studies using nano-DESI have explored different solvent compositions and ionic dopants to improve the detection of triglycerides in tissue samples researchgate.net. Less polar solvents have been found to improve the extraction efficiency of nonpolar triglyceride species, and certain solvent mixtures enable the imaging of saturated and monounsaturated triglycerides researchgate.net.

Imaging mass spectrometry has been applied to study the spatial distribution of triglycerides in various biological tissues. For example, IMS revealed a characteristic distribution of triglycerides specifically in the aneurysmal adventitia of the sac in abdominal aortic aneurysms karger.comnih.gov. This distribution was linked to the ectopic appearance of adipocytes in the adventitia karger.comnih.gov.

Raman spectroscopy of deuterated lipids can also provide information about their spatial distribution in biological systems, such as lipid droplets nih.gov. This technique can help investigate how modifications in lipid composition affect the state and distribution of lipids nih.gov.

This compound's spatial arrangement has also been studied in non-biological contexts relevant to its use in formulations. For instance, ultra-small angle X-ray scattering has been used to study the aggregation structure and spatial distribution of this compound solid particles dispersed in triolein, a model edible oil system aip.org.

Vi. Tristearin in Advanced Material Science and Engineering

Tristearin (B179404) in Drug Delivery Systems (Mechanistic Focus)

This compound serves as a matrix material in drug delivery systems, primarily influencing drug release through diffusion-based mechanisms. researchgate.netresearchgate.net The drug release rate is controlled by factors such as the progression of the wetting front through the matrix and the diffusion of the active pharmaceutical ingredient (API) from the wetted particle. researchgate.net The crystalline structure and polymorphism of the this compound matrix play a significant role in modulating drug release kinetics. researchgate.netnih.gov

Solid Lipid Nanoparticles (SLNs) and Microparticles (MPs) based on this compound

This compound is a common lipid used in the formulation of Solid Lipid Nanoparticles (SLNs) and Microparticles (MPs) for drug delivery. japsonline.commdpi.com These lipid-based carriers offer advantages such as high stability, sustained drug release, biodegradability, and ease of manufacture. core.ac.uk SLNs are particularly explored as solubilizing agents for poorly soluble drugs due to the hydrophobic nature of the this compound matrix. core.ac.uk

Fabrication Methods (e.g., Coaxial Electrospray, Microfluidics, Spray Congealing)

Various methods are employed to fabricate this compound-based SLNs and MPs, including coaxial electrospray, microfluidics, and spray congealing.

Coaxial Electrospray: This technique has been used to generate core-shell particles with a this compound shell, encapsulating model drugs and nanoparticles. acs.orgacs.org The process involves using coaxial needles to simultaneously electrospray the core and shell materials. acs.org Optimized parameters, such as flow rates and applied voltage, are crucial for stable jetting and efficient encapsulation. acs.org